molecular formula C13H11BrN2O2 B112985 Benzyl (5-bromopyridin-3-yl)carbamate CAS No. 762298-10-2

Benzyl (5-bromopyridin-3-yl)carbamate

Cat. No.: B112985
CAS No.: 762298-10-2
M. Wt: 307.14 g/mol
InChI Key: QHVXEKSVCNDLMZ-UHFFFAOYSA-N
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Description

Benzyl (5-bromopyridin-3-yl)carbamate is a chemical compound with the molecular formula C13H11BrN2O2 . It has a molecular weight of 307.14 g/mol . The IUPAC name for this compound is benzyl N-(5-bromopyridin-3-yl)carbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H11BrN2O2/c14-11-6-12(8-15-7-11)16-13(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) . The Canonical SMILES is C1=CC=C(C=C1)COC(=O)NC2=CC(=CN=C2)Br .


Physical And Chemical Properties Analysis

This compound has a XLogP3-AA value of 2.6, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a topological polar surface area of 51.2 Ų . It also has a rotatable bond count of 4 .

Scientific Research Applications

Synthesis and Characterization

Benzyl (5-bromopyridin-3-yl)carbamate has been utilized in the synthesis and characterization of various organic compounds, demonstrating its versatility as a reagent in organic chemistry. For instance, it has been involved in the synthesis of benzofuran aryl ureas and carbamates, highlighting its role in creating compounds with potential antimicrobial activities (Kumari et al., 2019). Moreover, benzyl carbamates have been explored as selective inhibitors for butyrylcholinesterase (BChE), showing significant inhibitory activities which are important in the context of neurodegenerative diseases such as Alzheimer’s (Magar et al., 2021).

Antimicrobial Screening

The compound has been part of studies aiming to develop new antimicrobial agents. In one such study, benzofuran compounds, derived from this compound, were synthesized and screened for antimicrobial activities, indicating the potential of these derivatives in antimicrobial therapy (Kumari et al., 2019).

Molecular Modelling and Drug Discovery

This compound derivatives have also been explored for their roles in drug discovery, particularly through molecular modeling studies. These studies aim to understand the binding modes and interactions of synthesized compounds with biological targets, providing insights into the development of more effective drugs (Ji et al., 2005).

Antitubercular Agents

A significant application of this compound derivatives has been in the development of antitubercular agents. Some derivatives have shown good inhibitory activity against Mycobacterium tuberculosis, including multidrug-resistant strains, highlighting their potential as new antitubercular therapies (Cheng et al., 2019).

Safety and Hazards

The safety data sheet for Benzyl (5-bromopyridin-3-yl)carbamate suggests that in case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the compound comes into contact with skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water and vomiting should not be induced .

Properties

IUPAC Name

benzyl N-(5-bromopyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O2/c14-11-6-12(8-15-7-11)16-13(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVXEKSVCNDLMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10593877
Record name Benzyl (5-bromopyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

762298-10-2
Record name Benzyl (5-bromopyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl 5-bromopyridin-3-ylcarbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a suspension of 5-bromonicotinic acid (20.0 g, 99.0 mmol) in toluene (200 mL) was added diphenylphosphoryl azide (25.6 mL, 118.8 mmol) and Et3N (16.6 mL, 118.8 mmol). After stirring at room temperature for 30 min, benzyl alcohol (15.4 mL, 148.5 mmol) was added. The mixture was stirred at room temperature for 1 h then refluxed overnight. After cooling to room temperature, the reaction mixture was washed with H2O, saturated aqueous NaHCO3 and brine, dried over MgSO4 and concentrated. Purification by flash chromatography (15-50% EtOAc in Hexane) provided 22.2 g (72.5 mmol, 73% yield) of benzyl 5-bromo-3-pyridinylcarbamate: 1H NMR (CDCl3) δ 8.39-8.32 (m, 2 H), 8.29 (s, 1 H), 7.45-7.32 (m, 5 H), 6.94 (s, 1 H), 5.22 (s, 2 H); ESMS m/e: 307.0 (M+H)+.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
25.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
16.6 mL
Type
reactant
Reaction Step Two
Quantity
15.4 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 5-bromonicotinic acid (1.00 g, 4.95 mmol) and N-methylmorpholine (0.60 mL, 5.445 mmol) in anhydrous 1,2-dichloroethane (20 mL) was stirred under a nitrogen atmosphere for 10 minutes at room temperature. Diphenyl phosphoryl azide (1.17 mL, 5.445 mmol) was then added dropwise and the reaction stirred for 30 minutes at the same temperature. The reaction was then slowly heated to 75° C. over a 20-minute period and was maintained at this temperature for 1 hour. Benzyl alcohol (0.77 mL, 7.434 mmol) and cuprous chloride (15 mg) were added and the reaction was refluxed for 3 hours. The reaction was then cooled to room temperature and the solvent removed by rotary evaporation in vacuo. Purification by silica gel chromatography eluting with a gradient of 12% and 20% ethyl acetate/methylene chloride afforded the title compound as a white solid (524 mg, 34%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.17 mL
Type
reactant
Reaction Step Two
Quantity
0.77 mL
Type
reactant
Reaction Step Three
[Compound]
Name
cuprous chloride
Quantity
15 mg
Type
reactant
Reaction Step Three
Yield
34%

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